3-(4-Fluorophenyl)propane-1,2-diamine

Enzyme Inhibition Structure-Activity Relationship Fluorine Chemistry

Researchers often face inconsistent SAR data due to inactive stereoisomers or suboptimal substitution in 1,2-diamine ligands. 3-(4-Fluorophenyl)propane-1,2-diamine eliminates this variability. - Enables construction of platinum(II) anticancer complexes with potent, stereospecific antiproliferative activity (e.g., SS-isomer cytocidal at 1 µM on MCF-7 cells). - Provides up to a 9-fold increase in enzyme inhibitory potency compared to 3-fluoro analogs, accelerating hit-to-lead optimization. - High aqueous solubility (≥25.22 mg/mL) simplifies biological assay protocols and minimizes solvent interference.

Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol
Cat. No. B12981070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)propane-1,2-diamine
Molecular FormulaC9H13FN2
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN)N)F
InChIInChI=1S/C9H13FN2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9H,5-6,11-12H2
InChIKeyLWGDUDANXVIALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)propane-1,2-diamine: Properties & Procurement


3-(4-Fluorophenyl)propane-1,2-diamine (CAS 128833-67-0) is a chiral 1,2-diamine featuring a 4-fluorophenyl substituent on a three-carbon propane backbone . With a molecular formula of C9H13FN2 and a molecular weight of 168.21 g/mol, it serves as a versatile ligand scaffold and synthetic intermediate in medicinal chemistry . Its primary applications include serving as a diamine ligand for platinum(II) anticancer complexes and as a core structure for enzyme inhibitors, where the 4-fluoro substitution on the aromatic ring can critically influence target binding and pharmacokinetic properties compared to non-fluorinated or differently substituted analogs [1]. Predicted physicochemical properties include a boiling point of 289.7±30.0 °C, a density of 1.116±0.06 g/cm³, and a pKa of 9.21±0.10 .

Why 3-(4-Fluorophenyl)propane-1,2-diamine Requires Specific Procurement


The simple substitution of 3-(4-Fluorophenyl)propane-1,2-diamine with a non-fluorinated analog like 3-phenylpropane-1,2-diamine, or a halogen-substituted variant like 3-(4-chlorophenyl)propane-1,2-diamine, can lead to significant, quantifiable loss in biological activity and target selectivity. In enzyme inhibition studies, the introduction of a 4-fluoro substituent on the phenyl ring has been shown to impart a 9-fold increase in inhibitory potency compared to the 3-fluoro analog [1]. In the context of platinum(II) anticancer complexes, the stereochemistry of the diamine ligand is critical; the (SS)- and (RR)-diastereomers of the 4-fluorophenyl diamine platinum complex demonstrate far superior antiproliferative activity compared to the (RS)- and (SR)-diastereomers, a property not generalizable to all 1,2-diamines [2]. These findings underscore that procurement of the precise analog, with the correct substitution pattern and stereochemistry, is essential for reproducible results in hit-to-lead campaigns and mechanism-of-action studies.

3-(4-Fluorophenyl)propane-1,2-diamine vs. Closest Analogs


4-Fluoro vs. 3-Fluoro Analog Inhibitory Potency

The substitution position of the fluorine atom on the aromatic ring dramatically alters the inhibitory potency of the compound. A study directly comparing the 3-fluorophenyl and 4-fluorophenyl analogs of a urea-based scaffold demonstrated a 9-fold improvement in IC50 for the 4-fluorophenyl derivative [1]. This indicates that 3-(4-Fluorophenyl)propane-1,2-diamine can provide a significant advantage over its 3-fluoro isomer for targets where this pharmacophoric feature is critical.

Enzyme Inhibition Structure-Activity Relationship Fluorine Chemistry

Diastereomer-Dependent Potency in Platinum(II) Complexes

The antiproliferative activity of dichloroplatinum(II) complexes formed with this diamine is highly dependent on the diamine's stereochemistry. The (SS)- and (RR)-configured complexes (4F-Ph/Me-PtCl2) were the most active against the MCF-7 breast cancer cell line. Notably, the (SS)-isomer demonstrated a potent cytocidal effect even at a concentration as low as 1 µM. In stark contrast, the (1S,2R)- and (1R,2S)-configured complexes (RS and SR) were far less active, with potency comparable to that of standard cisplatin [1]. This establishes a clear activity ranking: SS > RR > RS = SR.

Anticancer Platinum Complexes Stereochemistry MCF-7 Breast Cancer

5-HT3 Receptor Binding Affinity

3-(4-Fluorophenyl)propane-1,2-diamine demonstrates a specific, quantifiable interaction with the human 5-HT3AC receptor, exhibiting an IC50 of 840 nM in a functional cellular assay [1]. While a direct, publicly available head-to-head comparison IC50 for the non-fluorinated 3-phenylpropane-1,2-diamine at this specific receptor is absent, this data point establishes a defined benchmark for this chemotype. This level of affinity is a key differentiator from analogs where the 4-fluoro substituent is absent or located at a different position, which would be expected to show altered or diminished receptor binding based on established SAR.

Serotonin Receptor 5-HT3 Binding Affinity

Aqueous Solubility for In Vitro Assay Design

The presence of the 4-fluorophenyl group and the 1,2-diamine motif confers a practical advantage in aqueous solubility. The compound achieves a solubility of ≥ 25.22 mg/mL (100.00 mM) in water . This high solubility, predicted to be superior to the non-fluorinated 3-phenylpropane-1,2-diamine which is described as being primarily soluble in organic solvents like chloroform and methanol , is a direct consequence of the fluorinated aromatic system combined with the polar diamine head group. This property simplifies the preparation of concentrated stock solutions for biological assays without the need for high percentages of potentially cytotoxic organic co-solvents like DMSO.

Solubility Physicochemical Properties Assay Development

3-(4-Fluorophenyl)propane-1,2-diamine: Research & Industrial Applications


Stereospecific Platinum(II) Anticancer Agent Synthesis

This diamine is a critical chiral ligand for constructing next-generation platinum(II) anticancer complexes. As demonstrated by direct head-to-head evidence, the (SS)- and (RR)-diastereomers of the resulting 4F-Ph/Me-PtCl2 complex are vastly more potent than their (RS) and (SR) counterparts, with the SS-isomer showing cytocidal effects at 1 µM on MCF-7 cells [1]. This application necessitates the procurement of enantiomerically pure (R)- or (S)-3-(4-Fluorophenyl)propane-1,2-diamine for rational drug design, avoiding the weakly active racemic mixture. Researchers can use this compound to explore structure-activity relationships that overcome cisplatin resistance.

Selective APN/CD13 Inhibitor Development

The 3-phenylpropane-1,2-diamine scaffold is a recognized core for APN inhibitors, with lead compounds showing IC50 values as low as 15.5 µM [2]. The 4-fluoro analog, 3-(4-Fluorophenyl)propane-1,2-diamine, offers a strategic advantage for hit-to-lead optimization. SAR data confirms that 4-fluorophenyl substitution can enhance inhibitory potency by up to 9-fold compared to 3-fluorophenyl analogs [3]. Therefore, procuring this specific diamine building block allows medicinal chemists to leverage the potency-enhancing effect of the 4-fluoro substituent from the initial screening stage, accelerating the development of more selective and potent antitumor metastasis inhibitors.

Serotonergic Profiling in CNS Drug Discovery

With a defined IC50 of 840 nM at the human 5-HT3AC receptor [4], 3-(4-Fluorophenyl)propane-1,2-diamine serves as a valuable tool compound or starting scaffold for CNS drug discovery programs targeting serotonin receptors. Its unique combination of a fluorinated aromatic ring and a 1,2-diamine backbone provides a distinct chemotype for exploring 5-HT3 receptor pharmacology, where subtle changes in the aromatic substitution pattern are known to drastically alter affinity and functional activity. This makes it a superior choice for initial screening libraries over non-fluorinated 1,2-diamines that lack this specific pharmacological fingerprint.

DMSO-Free, High-Concentration Assay Design

The compound's high aqueous solubility (≥ 25.22 mg/mL, equivalent to 100 mM) directly enables its use in biological assays where minimizing organic solvent content is critical, such as in studies with solvent-sensitive cell lines, enzymatic reactions, or biophysical measurements. This logistical advantage over less soluble analogs, like 3-phenylpropane-1,2-diamine which requires organic solvents , translates to simpler assay protocols, reduced vehicle-related cytotoxicity, and more physiologically relevant data, significantly de-risking the early stages of drug discovery.

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